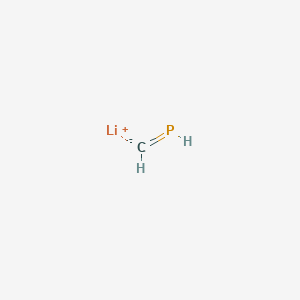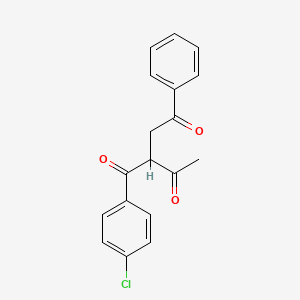
Lithium phosphanylidenemethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium phosphanylidenemethanide is an organolithium compound that features a lithium atom bonded to a phosphanylidenemethanide group
准备方法
Synthetic Routes and Reaction Conditions
Lithium phosphanylidenemethanide can be synthesized through several methods. One common approach involves the reaction of a phosphanylidenemethanide precursor with a lithium reagent. For instance, the reaction of a phosphanylidenemethanide chloride with lithium metal in an inert atmosphere can yield this compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other lithium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions, such as temperature and atmosphere, to prevent decomposition or unwanted side reactions.
化学反应分析
Types of Reactions
Lithium phosphanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanylidenemethanide oxides.
Reduction: It can be reduced to form phosphanylidenemethanide hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, hydrogen, and other metal reagents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as THF or diethyl ether are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphanylidenemethanide oxides, while substitution reactions can produce a variety of organometallic compounds.
科学研究应用
Lithium phosphanylidenemethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
作用机制
The mechanism by which lithium phosphanylidenemethanide exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The phosphanylidenemethanide group can also participate in these reactions, further enhancing the compound’s reactivity.
相似化合物的比较
Similar Compounds
Similar compounds to lithium phosphanylidenemethanide include other organolithium compounds, such as lithium diisopropylamide and lithium tetramethylpiperidide. These compounds share similar reactivity patterns due to the presence of the lithium atom.
Uniqueness
What sets this compound apart from other organolithium compounds is the presence of the phosphanylidenemethanide group. This group imparts unique reactivity and allows for the formation of carbon-phosphorus bonds, which are not typically accessible with other organolithium reagents.
属性
CAS 编号 |
90791-24-5 |
|---|---|
分子式 |
CH2LiP |
分子量 |
52.0 g/mol |
IUPAC 名称 |
lithium;methanidylidenephosphane |
InChI |
InChI=1S/CH2P.Li/c1-2;/h1-2H;/q-1;+1 |
InChI 键 |
KADBFSFBZAIYIX-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH-]=P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)


